molecular formula C12H3Br5O2 B1346045 Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- CAS No. 109333-35-9

Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-

Cat. No.: B1346045
CAS No.: 109333-35-9
M. Wt: 578.7 g/mol
InChI Key: BUTCDYWYGPQTPC-UHFFFAOYSA-N
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Description

Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with five bromine atoms substituted at positions 1, 2, 4, 7, and 8. This compound is part of the broader class of polybrominated dibenzodioxins, which are known for their stability and persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- typically involves the bromination of dibenzo(b,e)(1,4)dioxin. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the dibenzo(b,e)(1,4)dioxin core followed by bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated dibenzodioxins, while reduction can produce less brominated derivatives .

Scientific Research Applications

Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress, inflammation, and disruption of endocrine functions .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,e)(1,4)dioxin: The parent compound without bromine substitutions.

    Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,7,8-hexachloro-: A chlorinated analog with similar structural features.

    Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrachloro-: Another chlorinated analog with fewer chlorine atoms.

Uniqueness

Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of multiple bromine atoms enhances its stability and resistance to degradation, making it particularly useful in applications requiring high persistence .

Properties

CAS No.

109333-35-9

Molecular Formula

C12H3Br5O2

Molecular Weight

578.7 g/mol

IUPAC Name

1,2,4,7,8-pentabromodibenzo-p-dioxin

InChI

InChI=1S/C12H3Br5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H

InChI Key

BUTCDYWYGPQTPC-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=CC(=C3Br)Br)Br

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=CC(=C3Br)Br)Br

109333-35-9

Origin of Product

United States

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